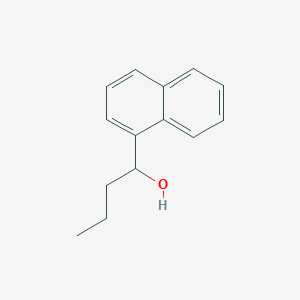

1-(1-Naphthyl)-1-butanol

Descripción

1-(1-Naphthyl)-1-butanol (CAS: Not explicitly provided; molecular formula: C₁₄H₁₄O) is a tertiary alcohol featuring a naphthalene ring substituted at the 1-position of the butanol chain. Its structure combines the hydrophobic naphthyl group with a hydroxyl group, making it a versatile intermediate in organic synthesis, particularly for chiral stationary phases (CSPs) in chromatography and as a precursor for bioactive molecules . The naphthyl moiety enhances aromatic interactions, which are critical for enantiomeric separations in CSPs, as demonstrated in derivatives like 1-(1-naphthyl)ethylcarbamate .

Propiedades

IUPAC Name |

1-naphthalen-1-ylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O/c1-2-6-14(15)13-10-5-8-11-7-3-4-9-12(11)13/h3-5,7-10,14-15H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEHYWHITYGUJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C1=CC=CC2=CC=CC=C21)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(1-Naphthyl)-1-butanol can be synthesized through several methods. One common approach involves the Grignard reaction, where 1-naphthylmagnesium bromide reacts with butanal to yield the desired product. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture interference.

Industrial Production Methods: Industrial production of 1-(1-Naphthyl)-1-butanol often involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.

Análisis De Reacciones Químicas

Types of Reactions: 1-(1-Naphthyl)-1-butanol undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 1-(1-naphthyl)butanone.

Reduction: Formation of 1-(1-naphthyl)butane.

Substitution: Formation of 1-(1-naphthyl)butyl chloride or bromide.

Aplicaciones Científicas De Investigación

1-(1-Naphthyl)-1-butanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-(1-Naphthyl)-1-butanol exerts its effects involves interactions with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the naphthalene ring can participate in π-π interactions, further modulating biological activity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of 1-(1-Naphthyl)-1-butanol, it is compared to structurally related alcohols and derivatives:

Table 1: Comparative Analysis of 1-(1-Naphthyl)-1-butanol and Analogues

Key Differences and Research Findings

Steric and Electronic Effects: The naphthyl group in 1-(1-Naphthyl)-1-butanol provides greater steric bulk and π-π interaction capabilities compared to phenyl or linear alkyl substituents. This enhances its utility in CSPs for resolving chiral amines and amino acids . In contrast, 1-Phenyl-1-butanol exhibits lower enantioselectivity in separations due to reduced aromatic surface area .

Synthesis and Scalability: While 1-butanol is efficiently produced via microbial fermentation (e.g., engineered E. coli strains ), 1-(1-Naphthyl)-1-butanol requires multi-step organic synthesis, such as Grignard reactions or ketone reductions, limiting its commercial scalability .

Physicochemical Properties: The naphthyl group increases hydrophobicity, making 1-(1-Naphthyl)-1-butanol less water-soluble than 1-butanol or 1-phenyl-1-butanol. This property is advantageous in non-aqueous chromatographic systems . Naphthalen-1-ylmethanol, with a primary hydroxyl group, has higher polarity and lower melting points compared to tertiary naphthyl alcohols .

Industrial Relevance: 1-(1-Naphthyl)-1-butanol’s discontinued commercial status contrasts with 1-butanol’s prominence in biofuels and 1-phenyl-1-butanol’s use in flavoring. This highlights the niche role of naphthyl derivatives in specialized chemistry.

Actividad Biológica

Overview

1-(1-Naphthyl)-1-butanol is an organic compound characterized by a naphthalene ring linked to a butanol chain. This compound has garnered interest in various scientific fields, particularly for its potential biological activities, including antimicrobial and anticancer properties. The following sections delve into its biological mechanisms, applications, and relevant research findings.

1-(1-Naphthyl)-1-butanol exhibits unique chemical properties due to the presence of the naphthalene ring and a hydroxyl group. These features enable the compound to engage in various interactions with biological macromolecules:

- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, potentially influencing their structure and function.

- π-π Interactions : The aromatic naphthalene structure allows for π-π stacking interactions with other aromatic residues in biomolecules, which may affect their activity and stability.

Antimicrobial Activity

Research has indicated that 1-(1-Naphthyl)-1-butanol possesses antimicrobial properties. In a study evaluating various naphthalene derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness is attributed to the hydrophobic nature of the naphthalene ring, which facilitates membrane penetration.

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies have shown that 1-(1-Naphthyl)-1-butanol can induce apoptosis in cancer cell lines through the modulation of signaling pathways related to cell survival and proliferation. Notably, it has been observed to inhibit the growth of certain tumor cells by disrupting microtubule dynamics, which is critical for cell division .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | Selective toxicity towards tumor cells |

Case Study: Anticancer Mechanism

A study published in Chemistry & Biology investigated the effects of 1-(1-Naphthyl)-1-butanol on breast cancer cells. The researchers found that treatment with this compound led to increased levels of reactive oxygen species (ROS), which triggered apoptotic pathways. Furthermore, it was shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic factors like Bax, indicating a shift towards apoptosis in treated cells .

Synthesis and Industrial Applications

The synthesis of 1-(1-Naphthyl)-1-butanol typically involves the Grignard reaction, where 1-naphthylmagnesium bromide reacts with butanal under controlled conditions. This method not only yields high purity but also allows for scalability in industrial applications. The compound is utilized as an intermediate in the synthesis of more complex organic molecules and has potential applications in pharmaceuticals due to its unique biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.